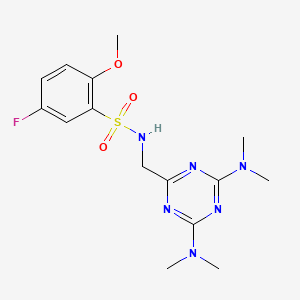
N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluor-2-methoxybenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound, notable for its unique structure which comprises a triazine ring, dimethylamino groups, a fluorobenzene ring, and a sulfonamide group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules
Biology
Biologically, it is studied for its potential as an enzyme inhibitor due to its sulfonamide group, which mimics the structure of certain biological molecules. This makes it useful in biochemical assays and studies involving enzyme inhibition.
Medicine
In medicine, it has shown potential as an antibacterial agent. Its sulfonamide moiety is structurally similar to sulfa drugs, which are known for their antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
Industrially, the compound can be utilized in the development of specialty chemicals. Its structural features allow for the creation of materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide, the starting material is typically 4,6-dichloro-1,3,5-triazine, which reacts with dimethylamine in a nucleophilic substitution reaction to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then coupled with 5-fluoro-2-methoxybenzenesulfonamide using a suitable linker such as formaldehyde under acidic conditions to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic process while maintaining stringent control over reaction conditions to ensure purity and yield. Advanced purification techniques like recrystallization and column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various types of chemical reactions including:
Oxidation: Can be oxidized under specific conditions, altering its functional groups.
Reduction: Reduction reactions can modify the compound's structure, impacting its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the triazine and benzene rings.
Common Reagents and Conditions Used
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Acidic or basic conditions with nucleophiles or electrophiles
Major Products Formed from These Reactions
Oxidation Products: Formation of sulfonic acids and other oxidized derivatives.
Reduction Products: Amino derivatives and reduced triazine structures.
Substitution Products: Various substituted derivatives depending on the nature of the nucleophile or electrophile used.
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological molecules. The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This interaction disrupts normal biochemical processes, making it useful in studying enzyme mechanisms and developing inhibitors.
Molecular Targets and Pathways Involved
Enzymes: Sulfonamide-binding enzymes, including those involved in bacterial synthesis pathways.
Pathways: Inhibition of folic acid synthesis in bacteria, disrupting their growth and replication.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compared to other sulfonamide compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide offers unique advantages due to its triazine ring, which enhances its stability and reactivity. This structural feature sets it apart from simpler sulfonamides and increases its potential for diverse applications.
List of Similar Compounds
Sulfanilamide
Sulfadiazine
Sulfamethoxazole
Each of these compounds shares the sulfonamide functional group but differs in their additional structural features, which influence their specific applications and properties.
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O3S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-26(23,24)12-8-10(16)6-7-11(12)25-5/h6-8,17H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSDTVMGOXMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
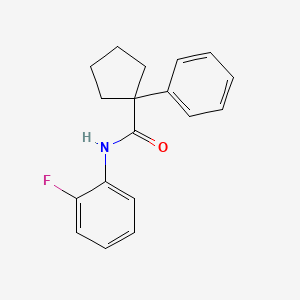

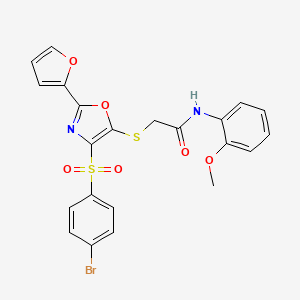
![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B2361233.png)
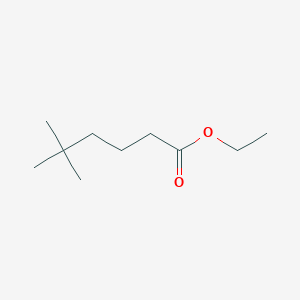
![6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2361235.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate](/img/structure/B2361236.png)
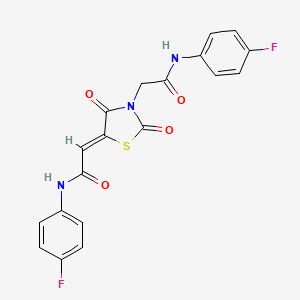
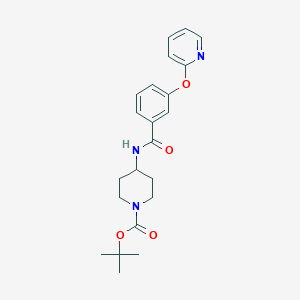
![4-(benzenesulfonyl)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2361242.png)
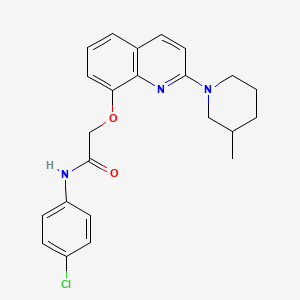
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/new.no-structure.jpg)
